
2-(cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the structure of proteins and are known for their high boiling points and melting points . Thioethers, on the other hand, are similar to ethers but contain a sulfur atom instead of an oxygen atom. They are known for their stability and are commonly used in organic synthesis.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H NMR analysis can be used to determine the structure of a compound .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The physical and chemical properties of a compound can also be influenced by other functional groups present in the molecule.Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Research in the field of chemistry has led to the development of novel synthesis methods and the structural elucidation of various acetamide derivatives. For instance, studies have reported the microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives, showcasing a method for achieving these compounds efficiently. Such studies contribute to the broader understanding of acetamide compounds, providing a foundation for further exploration of their properties and potential applications (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Biological Assessment
The biological assessment of acetamide derivatives reveals their potential in medicinal chemistry, particularly in the development of antimicrobial agents. Research has identified specific acetamide compounds exhibiting selective high inhibitory effects against microbial strains such as Aspergillus niger and Staphylococcus aureus. These findings underscore the significance of acetamide derivatives in searching for new therapeutic agents (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Anticancer Activities
Another critical area of research is the investigation of anticancer activities associated with acetamide derivatives. Studies have synthesized specific derivatives and tested them against a panel of human tumor cell lines, revealing compounds with reasonable anticancer activity against various cancer types. This research highlights the potential therapeutic applications of acetamide derivatives in oncology (Duran & Demirayak, 2012).
Chemical Properties and Applications
Further studies have explored the chemical properties and applications of acetamide derivatives, such as their use in the synthesis of other biologically active compounds. For example, the chemoselective acetylation of 2-aminophenol using immobilized lipase has been optimized for the synthesis of antimalarial drugs, indicating the versatility of acetamide compounds in facilitating pharmaceutical synthesis (Magadum & Yadav, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[(2-cyclopentylsulfanylacetyl)amino]phenyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-17(19-15-9-10-15)11-13-5-7-14(8-6-13)20-18(22)12-23-16-3-1-2-4-16/h5-8,15-16H,1-4,9-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJLMHSRRMHGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2843301.png)
![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)
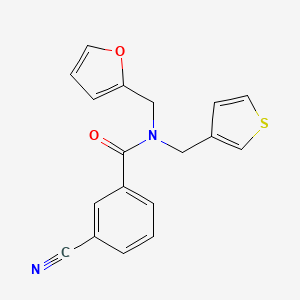
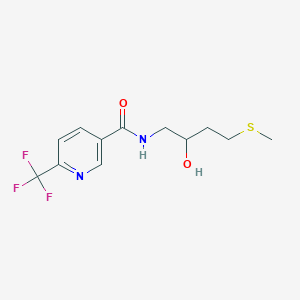
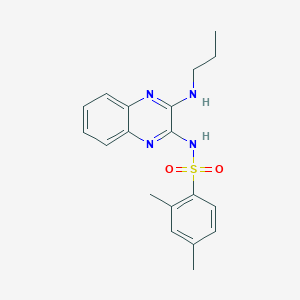

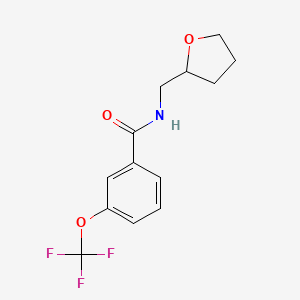
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)
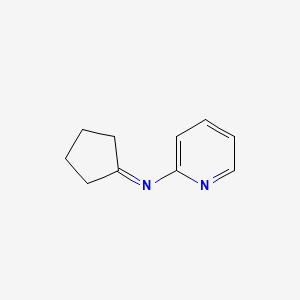
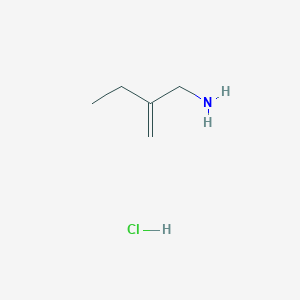
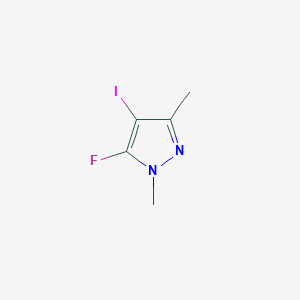
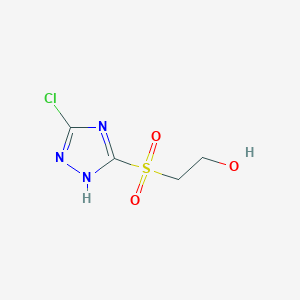
![4-Chloro-2-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2843320.png)